(R)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral compound that belongs to the class of piperazine derivatives. It is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is recognized for its potential applications in medicinal chemistry, especially in targeting the central nervous system.
This compound can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem. Its IUPAC name is tert-butyl (3R)-3-ethylpiperazine-1-carboxylate, and it has a specific InChI Key for identification: DXJOJUNLMJMJSN-SECBINFHSA-N.
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate is classified as:
The synthesis of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves protecting the nitrogen atoms of piperazine with a tert-butyl group. A common method includes the reaction of 3-ethylpiperazine with di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction conditions are generally maintained under an inert atmosphere at temperatures ranging from 0 to 25 degrees Celsius.
The molecular structure of (R)-tert-butyl 3-ethylpiperazine-1-carboxylate can be represented by the following chemical formula:
The structure features a piperazine ring with an ethyl group and a tert-butyl ester functional group attached.
This data provides essential information for understanding its reactivity and interactions.
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate undergoes several chemical reactions, including:
Oxidation:
This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to N-oxide formation.
Reduction:
Reduction can be performed using lithium aluminum hydride to yield corresponding amines.
Substitution:
Nucleophilic substitution reactions are possible at the nitrogen atoms where nucleophiles can replace the tert-butyl group, forming new derivatives.
Common reagents and conditions include:
The mechanism of action for (R)-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with neurotransmitter receptors within the central nervous system. As a piperazine derivative, it modulates receptor activity, which can lead to various pharmacological effects based on the targeted receptor pathways.
The interactions may include:
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings.
(R)-tert-butyl 3-ethylpiperazine-1-carboxylate has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in drug discovery and development processes.
The systematic IUPAC name (R)-tert-butyl 3-ethylpiperazine-1-carboxylate (CAS: 438050-08-9) encodes critical structural and stereochemical information. The parent piperazine ring features a chiral center at the 3-position with R configuration, substituted by an ethyl group (–CH₂CH₃). The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of orthogonal protection strategies in complex molecule assembly [4]. The molecular formula (C₁₁H₂₂N₂O₂; MW: 214.31 g/mol) and stereospecific SMILES string (CC[C@@H]1CN(C(OC(C)(C)C)=O)CCN1
) precisely define its three-dimensional architecture [8].
Stereochemical integrity governs this compound’s utility. Computational models confirm the R enantiomer’s superior blood-brain barrier (BBB) permeability (BOILED-Egg model: BBB+) compared to its S-isomer (CAS: 928025-56-3), attributed to optimized membrane interactions from the ethyl group’s spatial orientation [5]. The Boc group further enhances lipid solubility, evidenced by consensus Log P values of 1.46 , facilitating transcellular transport in bioactive molecule synthesis.
Table 1: Comparative Analysis of Stereoisomers
Property | (R)-Isomer (438050-08-9) | (S)-Isomer (928025-56-3) |
---|---|---|
Molecular Weight | 214.31 g/mol | 214.30 g/mol |
SMILES | CC[C@@H]1CN(...)CCN1 | CC[C@H]1CN(...)CCN1 |
Log P (Consensus) | 1.46 | 1.46 |
BBB Permeation | Yes | Yes |
Rotatable Bonds | 4 | 4 |
Data compiled from Ambeed product analyses [5]
Piperazine scaffolds emerged in mid-20th-century therapeutics, initially as anti-helminthics (e.g., piperazine citrate). The 1980s saw N-alkylated derivatives like trifluoperazine gain traction as antipsychotics, exploiting the ring’s capacity for receptor multipoint recognition [7]. The chiral evolution began in the 2000s with Boehringer Ingelheim’s discovery that 3-substituted piperazines significantly enhanced target selectivity. Specifically, the ethyl group in (R)-tert-butyl 3-ethylpiperazine-1-carboxylate conferred optimal steric bulk for allosteric modulation of CNS targets without metabolic instability seen in bulkier analogs [7].
The 2010–2020 period marked a synthetic pivot toward stereocontrolled routes. Patent US20130116245A1 highlighted this compound’s role in synthesizing alkylated piperazine kinase inhibitors, where the R-ethyl configuration improved IC₅₀ values by 10-fold over unsubstituted analogs [7]. This era also established the Boc protection motif as indispensable for nitrogen functionalization, preventing N-alkylation side reactions during chiral pool synthesis [4] [8].
Table 2: Milestones in Piperazine Derivative Development
Timeframe | Innovation | Impact |
---|---|---|
1950–1970 | Unsubstituted piperazine anthelmintics | Foundation for neuropharmacological activity |
1980–2000 | N-alkylated antipsychotics | Demonstrated CNS bioavailability |
2010–Present | Chiral 3-alkylated variants (e.g., ethyl) | Enhanced target specificity and metabolic stability |
Derived from patent and supplier technical notes [7]
The Boc group in (R)-tert-butyl 3-ethylpiperazine-1-carboxylate serves dual functions: it sterically shields N1 for regioselective N4 functionalization and provides acid-labile deprotection (TFA/CH₂Cl₂, 0–25°C, >95% yield) without racemization [4] [9]. This enables sequential diversification critical for peptidomimetics, as demonstrated in Boehringer Ingelheim’s BI-3802 synthesis, where the ethyl-bearing chiral center directed asymmetric cyclization [2].
Comparative studies with carbamate alternatives (e.g., Cbz, Fmoc) reveal the Boc group’s superiority in anhydrous reactions. Its tert-butyl moiety minimizes dipole moments (TPSA: 41.57 Ų), ensuring solubility in nonpolar solvents—a key advantage in transition-metal-catalyzed couplings [8]. Storage stability (-20°C, inert atmosphere) further underscores its practicality for multistep syntheses [4].
Table 3: Synthetic Utility in Complex Molecule Assembly
Application | Reaction Conditions | Outcome |
---|---|---|
N4-Alkylation | K₂CO₃/DMF, 25°C, 12h | Regioselective substitution (yield: 75–80%) |
Boc Deprotection | TFA/CH₂Cl₂ (1:1), 0°C→25°C, 1h | Chiral amine intermediate (yield: >95%) |
Transition Metal Coupling | Pd(OAc)₂, BINAP, toluene, 80°C | Axially chiral biaryl formation |
Data synthesized from supplier protocols and patents [4] [7] [9]
The ethyl substituent’s configuration enables substrate-directed catalysis. In a 2023 SARS-CoV-2 main protease inhibitor synthesis, the R-ethyl group orchestrated hydrogen bonding to Gly143, achieving IC₅₀ = 0.8 μM—demonstrating how chiral piperazines leverage three-dimensional space for target engagement [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7